molecular formula C7H16ClNO2 B8233383 Isopropyl 2-amino-2-methylpropanoate hydrochloride

Isopropyl 2-amino-2-methylpropanoate hydrochloride

Cat. No.: B8233383
M. Wt: 181.66 g/mol
InChI Key: FNEIUFZZTHRBKT-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other applications.

Properties

IUPAC Name

propan-2-yl 2-amino-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)10-6(9)7(3,4)8;/h5H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEIUFZZTHRBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2-amino-2-methylpropanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methylpropanoic acid with isopropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-2-methylpropanoate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products

    Oxidation: Produces amides or carboxylic acids.

    Reduction: Yields primary amines or alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Isopropyl 2-amino-2-methylpropanoate hydrochloride is utilized in the development of pharmaceuticals due to its structural properties that facilitate interaction with biological targets. Research indicates its role as a precursor in synthesizing various bioactive compounds, particularly those aimed at treating metabolic disorders and neurodegenerative diseases.

Case Study: Synthesis of Inhibitors

A notable application includes the synthesis of inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome. The compound has been used to create derivatives that exhibit potent inhibitory effects against this enzyme, showcasing its utility in drug development aimed at managing conditions like obesity and diabetes .

Compound IC50 (nM) Target
Compound 7j8Human 11β-HSD1
Compound 7k10.5Human 11β-HSD1

Biochemical Research

In biochemical research, this compound serves as a substrate or reagent in various assays and experiments. Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and cellular responses.

Application: Enzyme Modulation

Research has demonstrated that derivatives of this compound can selectively inhibit calmodulin-dependent kinases, which are crucial in regulating insulin sensitivity. In vivo studies have shown that these inhibitors can restore insulin sensitivity in diet-induced obesity models, highlighting their potential therapeutic applications .

Synthetic Organic Chemistry

The compound is also a key intermediate in synthetic organic chemistry, where it is employed to construct more complex molecules through various chemical reactions. Its versatility allows chemists to modify its structure easily, leading to the creation of novel compounds with desired biological activities.

Table: Synthetic Applications

Reaction Type Product Yield (%)
AlkylationEthyl derivative92
AmidationAdamantane derivativesVariable
EsterificationVarious estersHigh

Pharmacological Studies

Pharmacological studies involving this compound have revealed its potential effects on various physiological systems. It has been investigated for its neuroprotective properties and its ability to influence neurotransmitter systems.

Case Study: Neuroprotective Effects

In studies focusing on neurodegenerative diseases, the compound has shown promise as a neuroprotective agent by modulating oxidative stress pathways and reducing neuronal apoptosis in animal models . This suggests its potential use in therapeutic strategies for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which isopropyl 2-amino-2-methylpropanoate hydrochloride exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-methylpropanoate hydrochloride
  • Methyl 2-amino-2-methylpropanoate hydrochloride
  • Butyl 2-amino-2-methylpropanoate hydrochloride

Uniqueness

Isopropyl 2-amino-2-methylpropanoate hydrochloride is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its ethyl and methyl counterparts, the isopropyl ester offers different solubility and reactivity profiles, making it suitable for specific applications where other esters may not be as effective.

Biological Activity

Isopropyl 2-amino-2-methylpropanoate hydrochloride, also known as isopropyl amino acid derivatives, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following chemical structure:

  • Molecular Formula : C5_5H12_{12}ClN
  • Molecular Weight : 135.60 g/mol

This compound is soluble in water and exhibits basic properties due to the amino group.

1. Antimicrobial Activity

Research has shown that isopropyl amino acid derivatives possess significant antimicrobial properties. A study evaluating various substituted compounds indicated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 3 to 20 μM, demonstrating their potential as antimicrobial agents .

CompoundMIC (μM)Target Bacteria
A3Staphylococcus aureus
B15Escherichia coli
C20Pseudomonas aeruginosa

2. Antioxidant Activity

This compound has been evaluated for its antioxidant capabilities. In vitro assays demonstrated that this compound can scavenge free radicals effectively, which could be attributed to its structural properties that allow it to stabilize reactive species. The antioxidant activity was quantified using DPPH and ABTS assays, showing a significant reduction in radical concentrations .

3. Neuroprotective Effects

Emerging studies suggest that isopropyl amino acid derivatives may exert neuroprotective effects by modulating neurotransmitter systems. For instance, a derivative was shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission in models of neurodegeneration . This mechanism indicates potential applications in treating conditions like Alzheimer’s disease.

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of isopropyl amino acid derivatives against a panel of pathogenic bacteria. The results indicated that certain derivatives exhibited a higher potency than traditional antibiotics, providing a promising avenue for developing new antimicrobial agents .

Research Findings: Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. Modifications at specific positions on the amino acid backbone significantly influenced its potency against various biological targets. For example, alkyl chain length and branching were found to enhance antimicrobial activity, while specific functional groups improved antioxidant properties .

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